3-(2-fluorophenyl)-5-phenyl-1H-pyrazole
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Overview
Description
3-(2-fluorophenyl)-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and phenyl groups in the structure of this compound enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst such as acetic acid and is carried out under reflux conditions . Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
3-(2-fluorophenyl)-5-phenyl-1H-pyrazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Scientific Research Applications
3-(2-fluorophenyl)-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . The presence of the fluorine atom enhances its binding affinity to target proteins, increasing its potency .
Comparison with Similar Compounds
3-(2-fluorophenyl)-5-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate: A potassium-competitive acid blocker used in the treatment of acid-related diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated pyrazoles.
Properties
Molecular Formula |
C15H11FN2 |
---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3-phenyl-1H-pyrazole |
InChI |
InChI=1S/C15H11FN2/c16-13-9-5-4-8-12(13)15-10-14(17-18-15)11-6-2-1-3-7-11/h1-10H,(H,17,18) |
InChI Key |
OWXGXPSRERCJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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